![molecular formula C11H16BNO3 B2575693 2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid CAS No. 2096329-56-3](/img/structure/B2575693.png)
2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from specific reactants . The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact.Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. Techniques such as titration or spectrophotometry can be used to study these reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis Applications
- Rapid Synthesis of Imidazopyridines : The compound has been utilized in the rapid synthesis of 3-amino-imidazopyridines using a microwave-assisted one-pot cyclization/Suzuki coupling approach. Its role as a versatile building block for the synthesis of diverse compound libraries was highlighted, showcasing its robustness and versatility in complex chemical reactions (Dimauro & Kennedy, 2007).
Catalysis and Reaction Mechanisms
- Boronic Acid Catalysis : Boronic acid, a key component of the compound, has been utilized in various organic reactions, demonstrating its versatility. It has been involved in the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals, indicating its potential in creating densely functionalized cyclohexanes and its role in novel catalysis mechanisms (Hashimoto, Gálvez, & Maruoka, 2015).
Electrochemistry and Environmental Applications
- Electrochemical Oxidation : The electrochemical oxidation of methylpyridines, which are structurally related to the compound, has been studied using boron-doped diamond electrodes. This research is relevant for both electroorganic synthesis and wastewater treatment, showing the environmental applications of related compounds (Iniesta, Michaud, Panizza, & Comninellis, 2001).
Nanotechnology and Supramolecular Chemistry
- Assembly of Boron-Based Nanostructures : The compound's boronic acid moiety has been used in the construction of boron-based macrocycles and dendrimers, showcasing its applications in nanotechnology and supramolecular chemistry. This includes the formation of pentameric macrocycles and dendritic nanostructures, highlighting its potential in advanced material sciences (Christinat, Scopelliti, & Severin, 2007).
Pharmaceutical and Sensor Development
- High Affinity for Diols in Aqueous Solution : A series of isoquinolinylboronic acids, related to the compound, demonstrated high affinities for diol-containing compounds at physiological pH. This research has implications for sensor design and drug development, as these boronic acids showed significant binding with diols coupled with fluorescence changes (Cheng, Ni, Yang, & Wang, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-cyclopentyloxy-5-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-8-6-10(12(14)15)11(13-7-8)16-9-4-2-3-5-9/h6-7,9,14-15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSINBJHTMBZURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC2CCCC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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